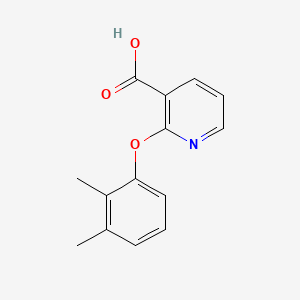
Ammonium, (3-carboxy-2-hydroxypropyl)trimethyl-, hydroxide, inner salt, laurate, D-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, (3-carboxy-2-hydroxypropyl)trimethyl-, hydroxide, inner salt, laurate, D- is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is often utilized in the formulation of personal care products, detergents, and as an intermediate in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (3-carboxy-2-hydroxypropyl)trimethyl-, hydroxide, inner salt, laurate, D- typically involves the reaction of lauric acid with (3-carboxy-2-hydroxypropyl)trimethylammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired inner salt. The process may involve steps such as esterification, neutralization, and purification to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous processing techniques. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified through processes such as distillation, crystallization, or filtration to achieve the desired purity and quality.
化学反应分析
Types of Reactions
Ammonium, (3-carboxy-2-hydroxypropyl)trimethyl-, hydroxide, inner salt, laurate, D- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
Ammonium, (3-carboxy-2-hydroxypropyl)trimethyl-, hydroxide, inner salt, laurate, D- has a wide range of scientific research applications:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is employed in cell culture and molecular biology experiments as a stabilizing agent.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug delivery systems.
Industry: The compound is used in the formulation of personal care products, detergents, and cleaning agents due to its surfactant properties.
作用机制
The mechanism of action of Ammonium, (3-carboxy-2-hydroxypropyl)trimethyl-, hydroxide, inner salt, laurate, D- involves its interaction with biological membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased membrane permeability. This can enhance the delivery of therapeutic agents across cell membranes. Additionally, the compound may interact with specific molecular targets and pathways, modulating their activity and exerting its effects.
相似化合物的比较
Similar Compounds
Stearoyl-L-carnitine: Another quaternary ammonium compound with similar surfactant properties.
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: Used in similar applications as a cation-generating agent.
L-Carnitine octadecanoyl ester: Shares structural similarities and is used in related applications.
Uniqueness
Ammonium, (3-carboxy-2-hydroxypropyl)trimethyl-, hydroxide, inner salt, laurate, D- is unique due to its specific combination of functional groups, which confer distinct surfactant properties and biological activity. Its ability to interact with biological membranes and enhance permeability makes it particularly valuable in drug delivery and other biomedical applications.
属性
CAS 编号 |
25518-53-0 |
|---|---|
分子式 |
C19H37NO4 |
分子量 |
343.5 g/mol |
IUPAC 名称 |
(3S)-3-dodecanoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C19H37NO4/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4/h17H,5-16H2,1-4H3/t17-/m0/s1 |
InChI 键 |
FUJLYHJROOYKRA-KRWDZBQOSA-N |
手性 SMILES |
CCCCCCCCCCCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C |
规范 SMILES |
CCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
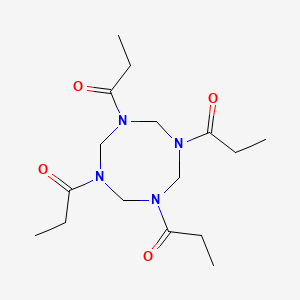
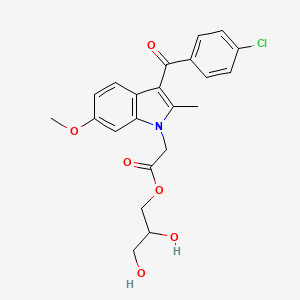
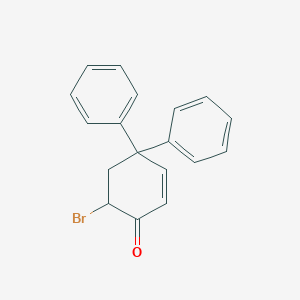
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)
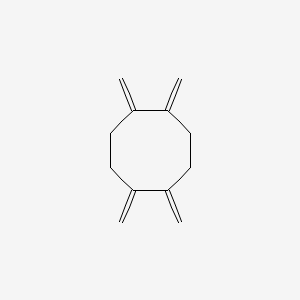

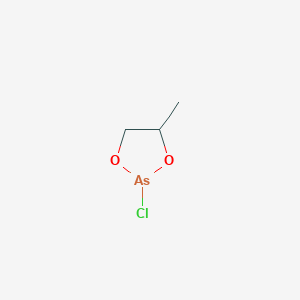

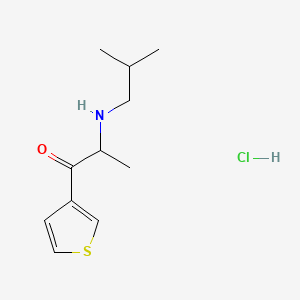
![1,1',1''-[2-(Phenylsulfonyl)propane-1,2,3-triyl]tribenzene](/img/structure/B14687006.png)

